5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine
Description
Properties
IUPAC Name |
5-(3-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-11(14-3-2-13-10)15-4-1-8-6-16-7-9(8)5-15/h2-3,8-9H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBNCHPSXVXXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 239.7 g/mol
The compound features a chloropyrazine moiety linked to an octahydrofuro[3,4-c]pyridine structure, which contributes to its unique biological profile.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of the GLP-1 receptor, which is crucial in glucose metabolism and appetite regulation. This receptor is a target for diabetes treatment, indicating the compound's potential therapeutic applications in metabolic disorders.
Pharmacological Effects
- GLP-1 Receptor Agonism : Initial findings indicate that this compound may exhibit agonistic effects on the GLP-1 receptor, promoting insulin secretion and inhibiting glucagon release.
- Neuroprotective Properties : Some studies have suggested neuroprotective effects, potentially through anti-inflammatory pathways and modulation of oxidative stress markers.
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, particularly against certain strains of bacteria.
Case Studies
A few notable studies have highlighted the biological activity of this compound:
- Study on GLP-1 Agonism : A recent investigation demonstrated that administration of this compound in diabetic models resulted in significant reductions in blood glucose levels, supporting its role as a GLP-1 receptor agonist.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its efficacy and reduce potential side effects. Various analogs have been tested for their biological activities with varying degrees of success.
In Vitro Studies
In vitro studies have confirmed the binding affinity of this compound to the GLP-1 receptor and its subsequent activation leading to downstream signaling pathways associated with glucose metabolism.
In Vivo Studies
In vivo animal studies have provided evidence for its potential use in treating type 2 diabetes and neurodegenerative diseases, showcasing improvements in metabolic parameters and cognitive functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key structural analogs include cycletanide and thieno[3,2-c]pyridine derivatives (). A comparative analysis is summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Saturation : The target compound’s octahydrofuropyridine core is fully saturated, unlike cycletanide’s partially unsaturated 1,3-dihydro structure. Saturation may enhance conformational stability but reduce aromatic interactions .
Substituent Effects :
- The 3-chloropyrazine group in the target compound is bulkier and more electron-deficient than cycletanide’s 4-chlorophenyl group. This could alter binding affinity in biological systems or catalytic activity in synthetic applications.
- Cycletanide’s hydroxyl and methyl groups may improve solubility or metabolic stability compared to the target compound’s pyrazine moiety .
Pharmacological and Industrial Relevance
- The hydroxyl group may facilitate hydrogen bonding in target proteins .
- However, discontinuation limits current utility .
Preparation Methods
Cyclization Approaches
- Intramolecular nucleophilic substitution : A hydroxy group and an amine group positioned suitably on a linear precursor undergo cyclization under acidic or basic catalysis to form the fused bicyclic system.
- Bicyclic amine synthesis : Literature on related bicyclic amines such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride shows that heating a mixture of bicyclic amine hydrochloride with appropriate electrophiles in the presence of a base like triethylamine at elevated temperatures (e.g., 130 °C for 3 hours) in sealed tubes can yield bicyclic derivatives.
Reduction and Hydrogenation
- Saturation of the bicyclic system to obtain the octahydro derivative often involves catalytic hydrogenation using noble metal catalysts (e.g., Pd, Pt, Rh) or chemical reduction methods. This step ensures the bicyclic ring is fully saturated to the octahydro form.
Preparation of the 3-Chloropyrazin-2-yl Moiety
The 3-chloropyrazin-2-yl substituent is derived from chlorinated pyrazine derivatives. Preparation methods for chloropyridine and chloropyrazine derivatives involve:
- Direct chlorination of pyrazine or pyridine derivatives under controlled temperature and pressure conditions.
- Halogen exchange reactions using metallic zinc in alkaline aqueous media to selectively remove or substitute chlorine atoms on poly-chlorinated pyridine rings.
- Diazotization and substitution reactions : Starting from amino-substituted chloropyridines, diazotization followed by hydroxy or chloro substitution can yield chloropyridine derivatives.
Coupling Strategies for this compound
The key step in synthesizing the target compound is the coupling of the bicyclic octahydrofuro[3,4-c]pyridine core with the 3-chloropyrazin-2-yl substituent at the 5-position. This can be achieved by:
- Nucleophilic substitution reactions where the bicyclic amine or alcohol acts as a nucleophile attacking a halogenated pyrazine derivative.
- Cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling, depending on the functional groups present.
- Heating sealed mixtures of bicyclic amine hydrochlorides with chloropyrazine derivatives in the presence of bases like triethylamine at elevated temperatures (e.g., 130 °C for 3 hours) to promote substitution and ring fusion, as demonstrated in related bicyclic systems.
Detailed Reaction Conditions and Parameters
Research Findings and Yields
- The reaction of pentachloropyridine or tetrachloropyridine with metallic zinc in alkaline aqueous media yields high purity chlorinated pyridine derivatives, which are key intermediates for chloropyrazine synthesis.
- Diazotization and subsequent substitution reactions allow for selective functionalization of chloropyridine rings, enabling the introduction of hydroxy or amino groups essential for further transformations.
- Coupling bicyclic amine hydrochlorides with chlorinated heterocycles under sealed tube conditions at elevated temperatures provides efficient routes to fused bicyclic heterocycles with good yields (typically above 70%) after chromatographic purification.
Summary Table of Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
